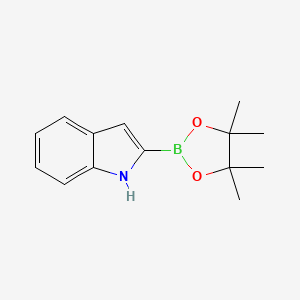

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

説明

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronate ester-functionalized indole derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a pinacol boronate group at the 2-position of the indole ring, enabling efficient palladium-catalyzed coupling with aryl halides or triflates. This compound is pivotal in pharmaceutical and materials science due to its stability and reactivity under mild conditions .

特性

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-10-7-5-6-8-11(10)16-12/h5-9,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQBURSQTCOSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463430 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476004-81-6 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the reaction of 1H-indole with a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound is produced through similar palladium-catalyzed cross-coupling reactions. The process is optimized for large-scale synthesis, ensuring high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various types of reactions, including Suzuki-Miyaura cross-coupling, oxidation, and reduction reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Typically involves the use of a palladium catalyst, such as Pd(PPh3)4, and a base like sodium carbonate.

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed:

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Production of indole-3-carboxylic acids.

Reduction: Generation of indole-3-ols.

科学的研究の応用

Chemistry: This compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its ability to form stable boronic esters makes it an essential reagent in cross-coupling reactions.

Biology: In biological research, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is employed in the labeling of biomolecules and the study of enzyme inhibitors. Its boronic acid moiety allows for selective binding to diols, such as sugars.

Medicine: The compound is utilized in the development of new drugs, particularly in the field of cancer therapy. Its role in cross-coupling reactions enables the synthesis of potential therapeutic agents.

Industry: In the chemical industry, this compound is used as an intermediate in the production of various fine chemicals and materials. Its versatility and reactivity make it a valuable building block for many industrial applications.

作用機序

The mechanism by which 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects involves the formation of boronic esters, which can undergo transmetalation reactions with transition metals. This process is crucial in cross-coupling reactions, where the boronic acid derivative reacts with an organohalide to form a new carbon-carbon bond.

Molecular Targets and Pathways:

Suzuki-Miyaura Cross-Coupling: The palladium catalyst facilitates the oxidative addition of the organohalide, followed by transmetalation with the boronic acid derivative, and reductive elimination to form the biaryl product.

Oxidation and Reduction: These reactions involve the transfer of electrons, leading to the formation of new functional groups on the indole ring.

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers of Boronate Substituents

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole

- Structure : Boronate at position 5 of the indole ring.

- Synthesis : Prepared via Miyaura borylation of 5-bromo-1H-indole using Pd₂(dba)₃ and XPhos, yielding 80% product .

- Reactivity : Position 5 boronate exhibits slightly reduced steric hindrance compared to position 2, enhancing coupling efficiency with ortho-substituted aryl halides.

- Applications : Intermediate in synthesizing indole-based polymers and bioactive molecules .

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole Derivatives

- Examples :

- 2-Phenyl-7-boronate-indole (CAS 919119-71-4): Phenyl group at position 2 increases molecular weight (319.21 g/mol) and reduces solubility in polar solvents .

- 7-Boronate-2-(trimethylsilyl)-indole (CAS 919119-70-3): Trimethylsilyl group at position 2 provides steric protection, enabling selective functionalization at other positions .

- Reactivity : The 7-boronate position is less sterically hindered, facilitating coupling with bulky substrates.

Functionalized Indole Derivatives

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

- Structure: Indolinone scaffold with a boronate at position 5 and an oxo group at position 2.

- Molecular Formula: C₁₄H₁₈BNO₃ (vs. C₁₄H₁₈BNO₂ for the parent compound).

- Properties : Increased polarity due to the oxo group, leading to higher solubility in aqueous-organic mixtures .

- Applications: Potential precursor for kinase inhibitors due to hydrogen-bonding capability of the oxo group .

2-Allyl-3-(methylthio)-4-boronate-indole

- Synthesis : Prepared via palladium-catalyzed borylation (86% yield) .

- Reactivity : Allyl and methylthio groups at positions 2 and 3 modulate electronic effects, enhancing stability in acidic conditions.

- Applications : Used in synthesizing sulfur-containing heterocycles for agrochemicals .

6-Chloro-1-methyl-2-boronate-indole

Electronic and Steric Modifications

5-Methoxy-2-methyl-7-boronate-indole (CAS 919119-61-2)

- Structure : Methoxy (electron-donating) at position 5 and methyl at position 2.

- Electronic Effects : Methoxy group increases electron density at the boronate, improving oxidative stability .

- Applications : Explored in fluorescent probes for cellular imaging .

1-Silyl-7-methyl-3-boronate-indole

Comparative Data Table

Key Research Findings

Synthetic Efficiency : Position 2 boronates generally require higher catalyst loading (e.g., Pd₂(dba)₃/XPhos) compared to position 5 analogs due to steric hindrance .

Electronic Tuning : Electron-donating groups (e.g., methoxy) enhance boronate stability, while electron-withdrawing groups (e.g., Cl) improve coupling rates .

Biological Relevance : Boronate-indoles with heteroatom substituents (e.g., sulfur, silicon) show promise in targeted drug delivery and imaging .

生物活性

The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can be represented as follows:

- IUPAC Name : 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Molecular Formula : C15H20BNO2

- Molecular Weight : 257.14 g/mol

Anticancer Properties

Recent studies have indicated that indole derivatives exhibit promising anticancer activity. The incorporation of the boron moiety enhances the compound's interaction with biological targets.

- Inhibition of Cell Proliferation : Studies have shown that 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can inhibit the proliferation of various cancer cell lines.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Preliminary data suggest:

- Broad-spectrum Activity : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Inhibition : Shows potential in inhibiting pathogenic fungi.

Data Table: Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa (cervical cancer) | 10 | |

| Antimicrobial | E. coli | 20 | |

| S. aureus | 15 | ||

| Fungal Inhibition | Candida albicans | 25 |

Study 1: Anticancer Efficacy in vitro

A study conducted by researchers at a leading university demonstrated that 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exhibited significant cytotoxicity against several cancer cell lines. The study utilized a panel of human cancer cell lines including HeLa and MCF7.

Findings:

- The compound showed an IC50 value of 10 µM against HeLa cells.

- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Study 2: Antimicrobial Activity Assessment

In another investigation focused on antimicrobial properties, the compound was tested against common pathogens responsible for nosocomial infections.

Findings:

- The compound demonstrated effective inhibition against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Minimum inhibitory concentrations (MICs) were determined to be within a clinically relevant range.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。